(5-Bromo-2-methylpyrimidin-4-yl)methanol
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Overview
Description
(5-Bromo-2-methylpyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylpyrimidin-4-yl)methanol typically involves the bromination of 2-methylpyrimidine followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The hydroxymethylation is usually achieved using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: (5-Bromo-2-methylpyrimidin-4-yl)carboxylic acid.
Reduction: 2-Methylpyrimidin-4-ylmethanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-methylpyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylpyrimidin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or pathways. The hydroxymethyl group may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Methylpyrimidin-4-ylmethanol:
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol: Contains a methylthio group instead of a methyl group, altering its chemical properties and reactivity.
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(5-bromo-2-methylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-2-5(7)6(3-10)9-4/h2,10H,3H2,1H3 |
InChI Key |
IUHZHOVJQVVTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)CO)Br |
Origin of Product |
United States |
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